molecular formula C12H18N4 B1531908 1-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine CAS No. 2098079-55-9

1-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine

Cat. No.: B1531908
CAS No.: 2098079-55-9
M. Wt: 218.3 g/mol
InChI Key: JXOSEDVCCVIGMM-UHFFFAOYSA-N
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Description

1-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core. This structure is known for its significant biological and pharmacological activities. The compound’s unique arrangement of nitrogen atoms within the ring system makes it a valuable candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine typically involves the construction of the imidazo[4,5-b]pyridine core followed by the introduction of the butyl and N-methylmethanamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde or ketone can form the imidazo[4,5-b]pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its butyl and N-methylmethanamine groups contribute to its distinct reactivity and potential therapeutic applications .

Properties

IUPAC Name

1-(3-butylimidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c1-3-4-8-16-11(9-13-2)15-10-6-5-7-14-12(10)16/h5-7,13H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOSEDVCCVIGMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC2=C1N=CC=C2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine
Reactant of Route 3
1-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine
Reactant of Route 4
Reactant of Route 4
1-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine
Reactant of Route 5
1-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine
Reactant of Route 6
Reactant of Route 6
1-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine

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